molecular formula C7H11N3O3S B2487167 8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione CAS No. 2408962-44-5

8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione

Cat. No.: B2487167
CAS No.: 2408962-44-5
M. Wt: 217.24
InChI Key: ALBQXWKERPQJPS-UHFFFAOYSA-N
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Description

8-imino-8lambda6-thia-1,3-diazaspiro[45]decane-2,4,8-trione is a complex organic compound with a unique spiro structure It is characterized by the presence of sulfur and nitrogen atoms within its molecular framework, contributing to its distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-diazaspiro[4.5]decane
  • 8λ⁶-thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone

Uniqueness

8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione stands out due to its specific spiro structure and the presence of sulfur and nitrogen atoms. This unique combination of elements and structure imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

8-Imino-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione is a complex heterocyclic compound characterized by its unique spirocyclic structure that incorporates both nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a synthetic precursor for various bioactive molecules.

Structural Characteristics

The compound features a diazaspiro framework with two nitrogen atoms in a spiro configuration and a thione functional group. The presence of the imino group enhances its chemical properties, making it an interesting subject for research in various therapeutic areas.

Molecular Structure

PropertyValue
Molecular FormulaC7H10N2O4S
Molecular Weight218.23 g/mol
CAS Number1248977-11-8

Synthesis

The synthesis of 8-imino-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the diazaspiro framework through cyclization reactions.
  • Introduction of the thione and imino groups via nucleophilic substitution.
  • Purification and characterization of the final product using techniques such as NMR and mass spectrometry.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anticancer Potential : Research indicates potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of 8-imino-8λ6-thia-1,3-diazaspiro[4.5]decane exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections.
  • Cytotoxicity Tests : In vitro assays on various cancer cell lines indicated that certain derivatives induce apoptosis, highlighting their potential as anticancer agents.
  • Enzyme Inhibition : Research on enzyme kinetics revealed that the compound effectively inhibits enzymes involved in cystine crystallization, which is relevant for conditions like cystinuria.

The mechanism of action of 8-imino-8λ6-thia-1,3-diazaspiro[4.5]decane involves:

  • Binding to specific molecular targets or receptors.
  • Modulating enzymatic activity through competitive inhibition or allosteric effects.

This unique interaction profile is attributed to the compound's spirocyclic structure and functional groups.

Comparative Analysis with Similar Compounds

To better understand its biological potential, a comparison with related compounds is useful:

Compound NameStructure TypeNotable Features
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneDiazaspiro compoundExhibits strong biological activity
7,9-Diazaspiro(4.5)decane-6,8,10-trioneDiazaspiro compoundDisplays unique reactivity patterns

Properties

IUPAC Name

8-imino-8-oxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c8-14(13)3-1-7(2-4-14)5(11)9-6(12)10-7/h8H,1-4H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBQXWKERPQJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCC12C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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